Escin IIb

Übersicht

Beschreibung

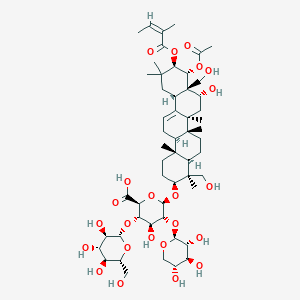

Escin IIb is a saponin (saponoside) and one of the most active components in Aesculum hippocastanum (horse chestnut—HC) seeds . It has been found to have positive effects on acute inflammation in animals and has shown potent protective effects against ethanol-induced gastric mucosal lesions .

Synthesis Analysis

Escin IIb is extractable from HC seeds . The extraction process involves numerous escin congeners (slightly different compositions), as well as numerous regio-and stereo-isomers . The aglycone ester groups characterizing the escin isomers were targeted in the extraction process .Molecular Structure Analysis

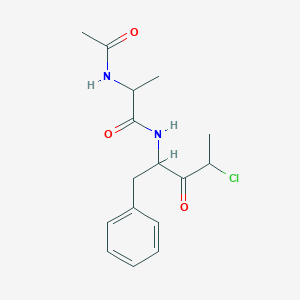

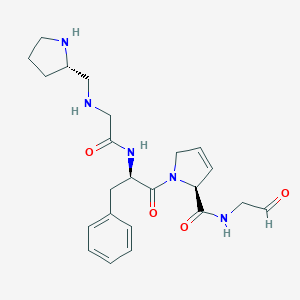

The chemical structure of escin, including Escin IIb, is made up of two parts: (i) the aglycone part as a derivative of protoascigenin and (ii) the glycone part. β-d-glucouronopyranosyl acid, β-d-glucopyranose, β-d-galactopyranose and β-d-xylopyranose constitute the glycone part of escin .Chemical Reactions Analysis

Bidirectional interconversion of the isomers has been found to occur, with the conversion of escin Ia to isoescin Ia being much faster than the reverse reaction . The mechanism of this trans-esterification reaction in vivo, whether it is chemically or enzymatically mediated, requires further study .Physical And Chemical Properties Analysis

Escin IIb is a plant-derived triterpenoid saponin . It is a part of the escin family, which constitutes an abundant family of saponins . The weight content of escin IIb in the saponin extracts as well as in the seed dry powder has been reported .Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Escin IIb, a component of escin, has been demonstrated to have significant antitumor activity. In hepatocellular carcinoma, it induces cell cycle arrest and caspase-independent cell death, supporting its potential as a chemopreventive agent (Zhou et al., 2009). Additionally, escin has shown anti-cancer effects in various cancer cell models, including lung adenocarcinoma and leukemia, by regulating transcription factors and oncogenic pathways, suggesting its use as an adjunct or alternative anti-cancer therapy (Cheong et al., 2018).

Anti-inflammatory and Anti-edematous Effects

Escin IIb has shown significant anti-inflammatory effects in different animal models of acute and chronic inflammation. These effects are possibly related to the down-regulation of pro-inflammatory mediators and promoting the expression of glucocorticoid receptor, inhibiting key signaling pathways like NF-κB and AP-1 (Zhao et al., 2018). Escin IIb also synergizes with glucocorticoids to enhance their anti-inflammatory effect, suggesting a potential for combined therapeutic use (Xin et al., 2011).

Enhancement of Nutrient Absorption

Escin IIb enhances Mg(2+) absorption from the digestive tract in mice, suggesting a role in improving nutrient uptake. This effect involves the constitutive nitric oxide synthase, indicating a specific biochemical pathway for its action (Li et al., 2000).

Neuroprotective and Cytoprotective Effects

Escin IIb has been found to protect retinal pigment epithelium cells from oxidative stress by activating AKT-Nrf2 signaling. This indicates its potential in treating oxidative stress-related conditions (Wang et al., 2015).

Anti-obesity and Metabolic Regulation

Studies have shown that escin IIb can potentially be used to prevent or treat obesity. It helps in reducing weight and improving glucose and lipid metabolism, suggesting its application in managing obesity-related complications (Zhang et al., 2022).

No Impact on Healing Processes

Escin IIb does not negatively impact fracture and wound healing in animal models. This finding is significant for its clinical use, ensuring that its anti-inflammatory properties do not interfere with natural healing processes (Zhang et al., 2012).

Zukünftige Richtungen

Escin, including Escin IIb, has shown potential in the treatment and post-treatment of various cancers . Its efficacy in compositions with other approved drugs to accomplish synergy and increased bioavailability to broaden their apoptotic, anti-metastasis, and anti-angiogenetic effects has been demonstrated . Future research involving escin for medical and pharmaceutical applications as well as for basic research is suggested .

Eigenschaften

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(Z)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H84O23/c1-10-23(2)45(69)77-42-43(71-24(3)58)54(22-57)26(17-49(42,4)5)25-11-12-30-50(6)15-14-32(51(7,21-56)29(50)13-16-52(30,8)53(25,9)18-31(54)60)73-48-40(75-46-36(64)33(61)27(59)20-70-46)38(66)39(41(76-48)44(67)68)74-47-37(65)35(63)34(62)28(19-55)72-47/h10-11,26-43,46-48,55-57,59-66H,12-22H2,1-9H3,(H,67,68)/b23-10-/t26-,27+,28+,29+,30+,31+,32-,33-,34+,35-,36+,37+,38-,39-,40+,41-,42-,43-,46-,47-,48+,50-,51+,52+,53+,54-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLLNRQWNTKNRGQ-GJSMMZDWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(CO8)O)O)O)C)CO)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@H]1[C@@H]([C@@]2([C@@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)C)C)[C@@H]2CC1(C)C)C)O)CO)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H84O23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1101.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Escin IIB | |

CAS RN |

158800-83-0 | |

| Record name | Escin IIB | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158800830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ESCIN IIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06035642G6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-hydroxy-, (1R-exo)-(9CI)](/img/structure/B128160.png)